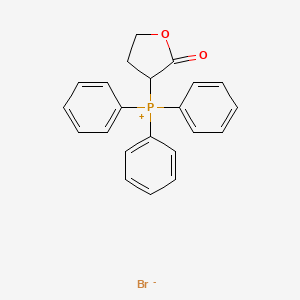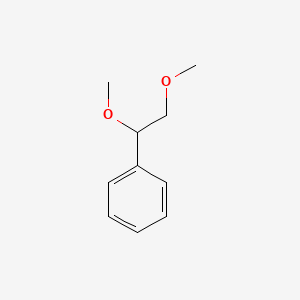
Benzene, (1,2-dimethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1,2-dimethoxyethyl)- typically involves the alkylation of benzene with 1,2-dimethoxyethane. This reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: On an industrial scale, the production of Benzene, (1,2-dimethoxyethyl)- can be achieved through similar alkylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, (1,2-dimethoxyethyl)- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas. This can result in the formation of the corresponding ethylbenzene derivative.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. Benzene, (1,2-dimethoxyethyl)- can undergo nitration, sulfonation, and halogenation reactions using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3 catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Ethylbenzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzene, (1,2-dimethoxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a building block for biologically active compounds. Its derivatives may exhibit pharmacological properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents. Its unique structure allows for the creation of compounds with desirable sensory properties.
Mecanismo De Acción
The mechanism of action of Benzene, (1,2-dimethoxyethyl)- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo various transformations, leading to the formation of the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
- Benzene, (2,2-dimethoxyethyl)-
- Benzene, 1,2-dimethoxy-
- 1,2-Dimethoxybenzene
Comparison: Benzene, (1,2-dimethoxyethyl)- is unique due to the presence of the ethyl chain with two methoxy groups. This structural feature imparts distinct chemical properties compared to other similar compounds. For instance, Benzene, 1,2-dimethoxy- lacks the ethyl chain, which affects its reactivity and applications. Benzene, (2,2-dimethoxyethyl)- has a different arrangement of methoxy groups, leading to variations in its chemical behavior.
Propiedades
Número CAS |
4013-37-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1,2-dimethoxyethylbenzene |
InChI |
InChI=1S/C10H14O2/c1-11-8-10(12-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
Clave InChI |
MCZSDTLZJNZORX-UHFFFAOYSA-N |
SMILES canónico |
COCC(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
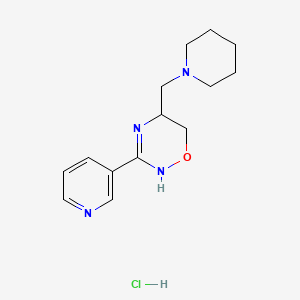
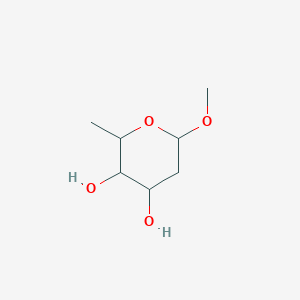
![1-[2-[2-(2,6-Dimethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B14146974.png)
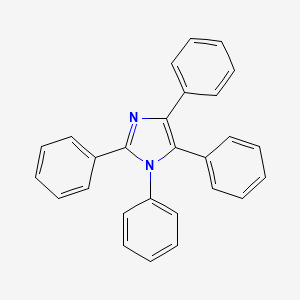


![Methanone, (4-nitrophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14146992.png)
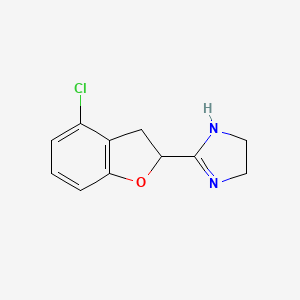
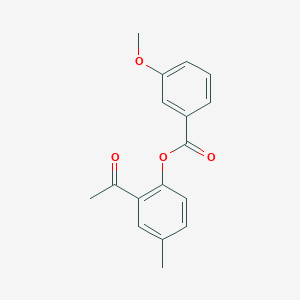
![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
